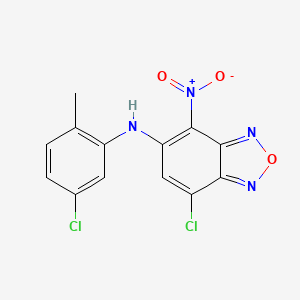
7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps:
Nitration: Introduction of a nitro group into the benzoxadiazole ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Amination: Introduction of an amine group.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific catalysts and solvents are often used to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fluorescent Probes: Benzoxadiazole derivatives are used as fluorescent probes in chemical analysis.
Catalysts: These compounds can act as catalysts in various organic reactions.
Biology
Biological Markers: Used in biological assays to detect specific biomolecules.
Drug Development:
Medicine
Therapeutic Agents: Investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Dyes and Pigments: Employed in the production of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar structures and functional groups.
Nitrobenzene Derivatives: Compounds containing nitro groups attached to benzene rings.
Uniqueness
7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and nitro substitution make it particularly interesting for various applications.
Eigenschaften
Molekularformel |
C13H8Cl2N4O3 |
|---|---|
Molekulargewicht |
339.13 g/mol |
IUPAC-Name |
7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C13H8Cl2N4O3/c1-6-2-3-7(14)4-9(6)16-10-5-8(15)11-12(18-22-17-11)13(10)19(20)21/h2-5,16H,1H3 |
InChI-Schlüssel |
UYPPZDBHEFQPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638682.png)
![5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638684.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638687.png)
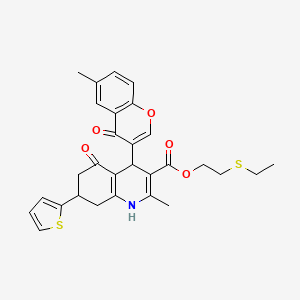
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638690.png)
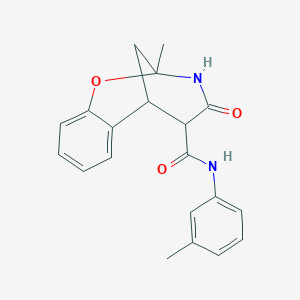
![N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638701.png)
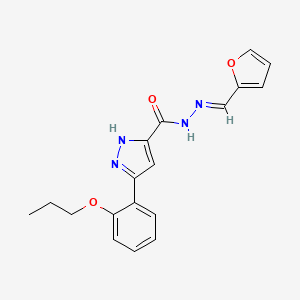
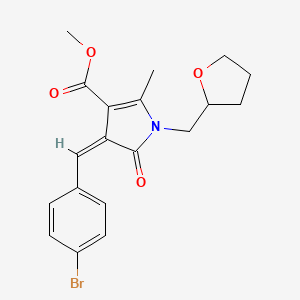
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11638720.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]hexanamide](/img/structure/B11638724.png)
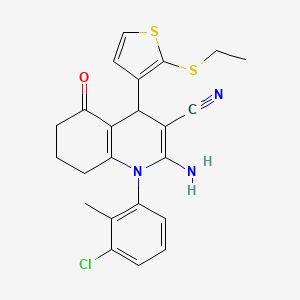
![(5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11638730.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11638734.png)
